![molecular formula C11H19NO2 B2978208 N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide CAS No. 2224403-73-8](/img/structure/B2978208.png)
N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential as an anticancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The mechanism of action of N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide is complex and not fully understood. It is known to activate the immune system by inducing the production of cytokines, which in turn stimulate the proliferation and activation of immune cells. It also inhibits the growth of blood vessels by disrupting the formation of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It activates the immune system, which can lead to the production of cytokines and other immune mediators. It also inhibits the growth of blood vessels, which can lead to decreased tumor growth and metastasis. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide is that it has shown promising results in preclinical studies as an anticancer agent. However, there are also limitations to its use in lab experiments. It is difficult to synthesize and requires careful attention to detail to ensure the purity and quality of the final product. Additionally, it has not yet been approved for clinical use in humans, which limits its potential application.
Direcciones Futuras
There are several potential future directions for research on N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide. One area of interest is its potential use in combination with other anticancer agents to increase its effectiveness. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.
Conclusion:
This compound is a synthetic small molecule that has been studied extensively for its potential as an anticancer agent. It works by activating the immune system and inhibiting the growth of blood vessels, which are essential for tumor growth. While it has shown promising results in preclinical studies, there are also limitations to its use in lab experiments. Further research is needed to better understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide involves several steps, including the reaction of 2-methyl-2-butene with formaldehyde to form 2,2-dimethyloxan-4-ol, which is then reacted with acryloyl chloride to form this compound. The process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide has been studied extensively for its potential as an anticancer agent. In preclinical studies, it has been shown to have activity against a range of cancer types, including lung, breast, prostate, and colon cancer. It works by activating the immune system to attack cancer cells and inhibiting the growth of blood vessels that supply tumors.
Propiedades
IUPAC Name |
N-[(2,2-dimethyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-4-10(13)12-8-9-5-6-14-11(2,3)7-9/h4,9H,1,5-8H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSIQRYMCRCODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

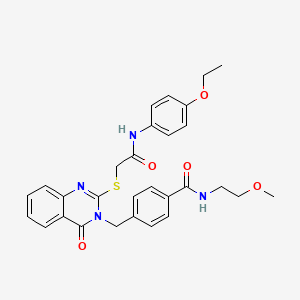
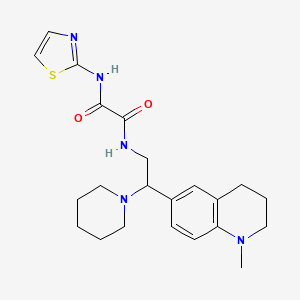

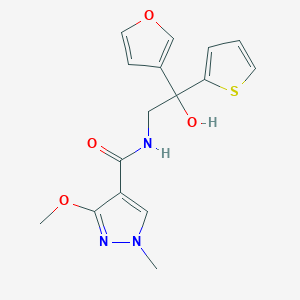
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2978133.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-chlorophenyl)urea](/img/structure/B2978134.png)
![4-Amino-6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione](/img/structure/B2978135.png)
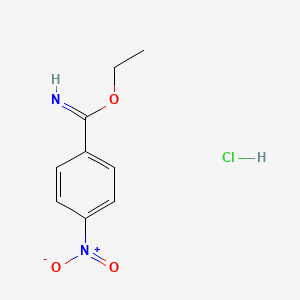
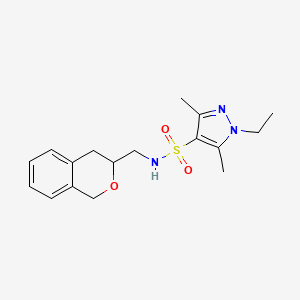

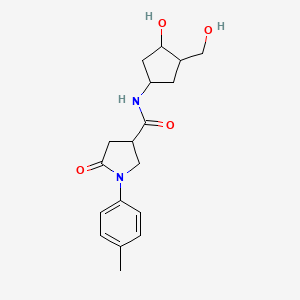

![4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2978144.png)
![N-ethyl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2978147.png)